N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide
Description
The molecule is substituted at the 1-position of the pyrazolopyrimidine ring with a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity. A methyl group at the 3-position of the pyrazole ring and a phenoxyacetamide side chain at the 5-position further modulate its physicochemical and binding properties.
Propriétés
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-16-9-10-21(17(2)11-16)31-24-20(13-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)14-34-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFUJNFSKDIMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Substituent Effects on Activity and Solubility
- Aryl Group Variations: The target compound’s 2,4-dimethylphenyl group (vs. The 4-methyl group in ’s compound introduces symmetry, which could improve crystallinity . Phenoxyacetamide vs.
- Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a sulfur atom, altering electron distribution and possibly improving binding to cysteine-rich kinase domains. Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, likely targeting ATP-binding pockets in kinases.
Pharmacological Implications
- Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) are frequently explored as kinase inhibitors. The phenoxyacetamide group in the target compound could mimic ATP’s adenine ring, competing for binding.
- Selectivity : The 2,4-dimethylphenyl group may confer selectivity over analogs with para-substituted aryl groups (e.g., 4-methylphenyl in ), which could alter binding pocket interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
